
Chloromethyl 3-(2-chloroethanesulfonyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloromethyl 3-(2-chloroethanesulfonyl)propanoate is a chemical compound known for its unique structure and reactivity It is an ester derivative, featuring both chloromethyl and chloroethanesulfonyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl 3-(2-chloroethanesulfonyl)propanoate typically involves the esterification of 3-(2-chloroethanesulfonyl)propanoic acid with chloromethyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often require refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve a high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Chloromethyl 3-(2-chloroethanesulfonyl)propanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-(2-chloroethanesulfonyl)propanoic acid and chloromethyl alcohol.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions to achieve selective oxidation.
Major Products
The major products formed from these reactions include substituted derivatives of this compound, 3-(2-chloroethanesulfonyl)propanoic acid, and various oxidized compounds depending on the specific reaction conditions.
Applications De Recherche Scientifique
Chloromethyl 3-(2-chloroethanesulfonyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Chloromethyl 3-(2-chloroethanesulfonyl)propanoate involves its reactivity with nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The chloroethanesulfonyl group can participate in various chemical transformations, contributing to the compound’s versatility in synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chloromethyl 3-(2-chloroethanesulfonyl)butanoate
- Chloromethyl 3-(2-chloroethanesulfonyl)pentanoate
- Chloromethyl 3-(2-chloroethanesulfonyl)hexanoate
Uniqueness
Chloromethyl 3-(2-chloroethanesulfonyl)propanoate is unique due to its specific combination of functional groups, which imparts distinct reactivity and versatility in chemical synthesis. Compared to its analogs, it offers a balanced reactivity profile, making it suitable for a wide range of applications in research and industry.
Propriétés
Numéro CAS |
61515-39-7 |
|---|---|
Formule moléculaire |
C6H10Cl2O4S |
Poids moléculaire |
249.11 g/mol |
Nom IUPAC |
chloromethyl 3-(2-chloroethylsulfonyl)propanoate |
InChI |
InChI=1S/C6H10Cl2O4S/c7-2-4-13(10,11)3-1-6(9)12-5-8/h1-5H2 |
Clé InChI |
CYQZTASIAPPJDF-UHFFFAOYSA-N |
SMILES canonique |
C(CS(=O)(=O)CCCl)C(=O)OCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


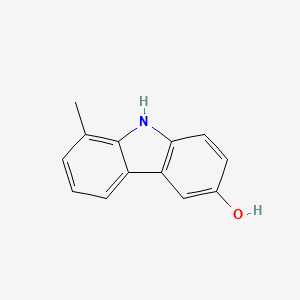
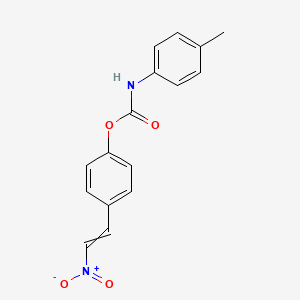
![1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-fluorobenzene](/img/structure/B14584357.png)
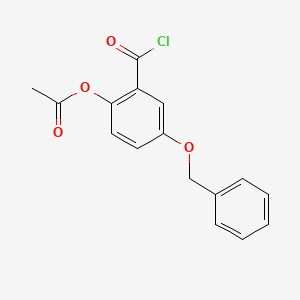
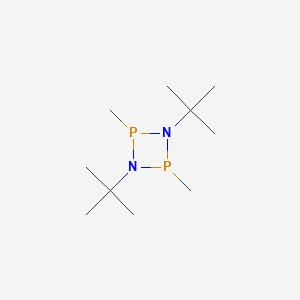
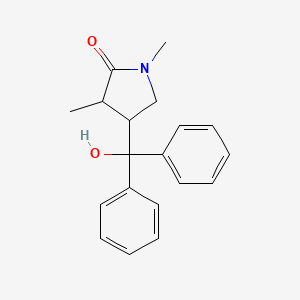
![2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]-3,6-dihydro-2H-pyran](/img/structure/B14584372.png)
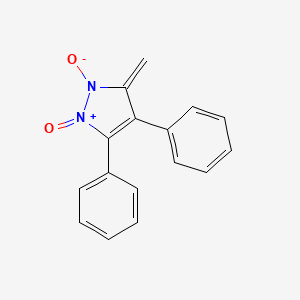

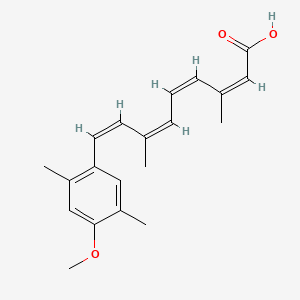
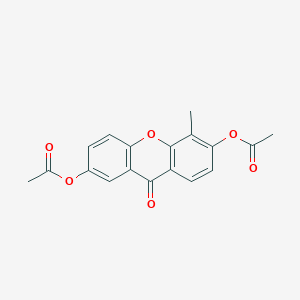
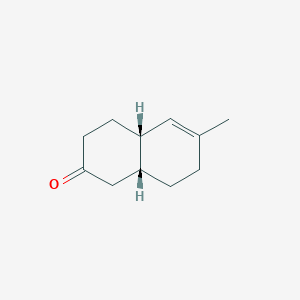
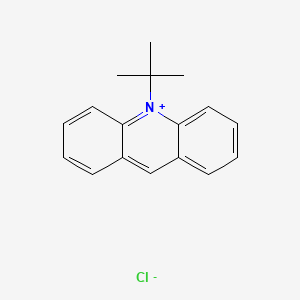
![{2-[Dimethyl(2-methylbut-3-en-1-yl)silyl]phenyl}(dimethyl)phenylsilane](/img/structure/B14584420.png)
